![molecular formula C9H11NOS B2425029 N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide CAS No. 545385-20-4](/img/structure/B2425029.png)
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide
Overview
Description
“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is a compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” consists of a thiophene ring attached to a cyclopropane ring via a methylene bridge. The cyclopropane ring is also attached to a carboxamide group.
Chemical Reactions Analysis
Thiophene derivatives, including “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide”, can undergo various chemical reactions. For instance, substrates containing 2,3-diaryl cyclopropanes can participate in Gewald-type ring-opening reactions with elemental sulfur in N, N-dimethylformamide in the presence of morpholine as the base to produce polysubstituted 2-aminothiophenes .
Physical And Chemical Properties Analysis
The molecular weight of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is 181.25. Other physical and chemical properties are not specified in the search results.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, including “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide”, are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Anti-Inflammatory Properties
These compounds have been proven to be effective drugs in the present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory .
Anti-Psychotic Properties
“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” has been reported to have anti-psychotic properties .
Anti-Arrhythmic Properties
This compound has also been reported to have anti-arrhythmic properties .
Anti-Anxiety Properties
“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” has been reported to have anti-anxiety properties .
Fungicidal Activity
A series of new “N-(thiophen-2-yl)nicotinamide” derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse indicated that these compounds exhibited excellent fungicidal activities .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Future Directions
Mechanism of Action
Target of Action
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of thiophene-based analogs . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFXURIEGZCGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330804 | |
Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
545385-20-4 | |
Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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